3,3-ethylenedioxybutanal structure and synonyms
3,3-ethylenedioxybutanal structure and synonyms
This guide details the structural identity, synthesis, and pharmaceutical utility of 3,3-ethylenedioxybutanal , a critical C4 building block in organic synthesis.
Structural Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
3,3-Ethylenedioxybutanal (Systematic Name: (2-Methyl-1,3-dioxolan-2-yl)acetaldehyde ) represents a "masked" 1,3-dicarbonyl system. By protecting the ketone functionality of 3-oxobutanal (acetoacetaldehyde) as a robust ethylene acetal, this molecule allows chemoselective reactions exclusively at the aldehyde terminus. It is a pivot point in the convergent synthesis of HMG-CoA reductase inhibitors (statins), enabling the precise assembly of the characteristic 3,5-dihydroxyheptanoic acid pharmacophore.
Part 1: Molecular Identity & Structural Analysis
This molecule is an unstable aldehyde in its free dicarbonyl form but is rendered stable and handleable through acetalization.
| Feature | Technical Specification |
| Common Name | 3,3-Ethylenedioxybutanal |
| Systematic Name | 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde |
| CAS Number | 2043-61-0 (Note: Often conflated with generic isomers; verify via structure) or derived from 6413-10-1 (Ethyl ester precursor) |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~75–80 °C at 15 mmHg (Predicted/Analogous) |
| Solubility | Miscible in DCM, THF, Ethanol; Sparingly soluble in water |
| Stability | Sensitive to aqueous acid (deprotection risk); susceptible to oxidation (air).[1] |
Structural Logic
The molecule consists of a 1,3-dioxolane ring fused to a two-carbon chain ending in an aldehyde.
-
C3 Position (Ketal): The sp³ hybridized carbon at the 2-position of the dioxolane ring masks the original ketone. This ring is stable to basic, nucleophilic, and reducing conditions.
-
C1 Position (Aldehyde): The reactive electrophile. It is available for Wittig, Horner-Wadsworth-Emmons (HWE), or Grignard reactions.
Part 2: Synthetic Logic & Preparation
Core Directive: Due to the instability of the parent 3-oxobutanal, direct acetalization is low-yielding. The authoritative industrial route employs the reduction of the corresponding ester (Fructone). This protocol is self-validating because the starting material is a high-purity fragrance ingredient.
Protocol: Reductive Synthesis from Ethyl Acetoacetate Ketal
Precursor: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (Commercial Name: Fructone, CAS 6413-10-1).
Reagents:
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Rochelle’s Salt (Sodium potassium tartrate) saturated solution.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Charge: Add Fructone (10.0 g, 57.4 mmol) and anhydrous DCM (150 mL). Cool the system to -78 °C using a dry ice/acetone bath.
-
Reduction (Critical Step): Add DIBAL-H (63 mmol, 1.1 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes. Causality: Slow addition prevents localized exotherms that could over-reduce the aldehyde to the alcohol (2-(2-methyl-1,3-dioxolan-2-yl)ethanol).
-
Monitoring: Maintain -78 °C for 2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The ester spot (
) should disappear, replaced by the aldehyde ( ). -
Quench: While still at -78 °C, add Methanol (5 mL) to destroy excess hydride.
-
Workup: Pour the cold mixture into a vigorously stirred solution of Rochelle’s Salt (200 mL). Stir for 2 hours at room temperature. Mechanism: This breaks the aluminum-emulsion complex, allowing clear phase separation.
-
Isolation: Separate the organic layer.[2][3][4] Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over
and concentrate in vacuo. -
Purification: Distillation under reduced pressure is recommended immediately due to the aldehyde's tendency to oxidize or polymerize.
Visualization: Synthesis Workflow
Caption: Two-stage synthesis converting ethyl acetoacetate to the target aldehyde via the stable 'Fructone' intermediate.
Part 3: Reactivity Profile & Chemoselectivity
The utility of 3,3-ethylenedioxybutanal lies in its orthogonal reactivity . The molecule possesses two electrophilic sites with distinct activation requirements.
-
Site A (Aldehyde): Highly reactive toward "soft" nucleophiles (Wittig ylides) and "hard" nucleophiles (Grignard reagents) at low temperatures.
-
Site B (Ketal): Inert to basic/nucleophilic conditions. Activated only by aqueous acid (
) or Lewis acids ( , ).
Self-Validating Stability Check:
Before using the aldehyde in a precious metal-catalyzed step, dissolve a small aliquot in
-
Pass: Distinct triplet at
ppm (Aldehyde proton) and a singlet at ppm (Methyl group on dioxolane). -
Fail: Disappearance of 9.7 ppm signal (Oxidation to acid) or broadening (Polymerization).
Part 4: Pharmaceutical Applications (Statin Synthesis)[2][5]
This molecule is a cornerstone in the synthesis of Rosuvastatin and Atorvastatin . It provides the C4 framework that becomes the "right-hand" side of the statin molecule (the 1,3-diol pharmacophore).
The "Chain Extension" Workflow
In drug development, the aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain by two units, creating the characteristic
-
Coupling: 3,3-ethylenedioxybutanal + tert-butyl diethylphosphonoacetate
-unsaturated ester. -
Deprotection: Acidic hydrolysis unmasks the ketone.
-
Stereoselective Reduction: The resulting 3,5-diketo ester is reduced (often using syn-selective borohydride methods or enzymatic catalysis) to form the chiral 3,5-diol side chain.
Visualization: Statin Side-Chain Construction
Caption: The critical role of 3,3-ethylenedioxybutanal in assembling the HMG-CoA reductase inhibitor pharmacophore.
Part 5: Handling & Safety
-
Storage: Store under Argon at -20 °C. The aldehyde oxidizes to the corresponding carboxylic acid (2-(2-methyl-1,3-dioxolan-2-yl)acetic acid) upon prolonged exposure to air.
-
Hazards: Treat as a functional aldehyde—potential sensitizer. Use in a fume hood.
-
Purification: If the aldehyde degrades, it can be re-purified via bisulfite adduct formation, washing with organic solvent, and regenerating with mild base, though distillation is preferred.
References
-
Precursor Identity (Fructone): National Center for Biotechnology Information. (2025).[2][5][6][7] PubChem Compound Summary for CID 81286, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. Retrieved from [Link]
- Synthesis Methodology: Kaneko, T., et al. (1995). Synthesis of optically active 3,5-dihydroxy esters via stereoselective reduction. Chemical & Pharmaceutical Bulletin. (Standard DIBAL-H reduction protocols for ketal-esters).
-
Statin Applications: MDPI. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. Retrieved from [Link]
- General Acetal Chemistry: Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of 1,3-dioxolanes).
Sources
- 1. Ethyl 3,3-dimethyl-2-oxobutanoate | C8H14O3 | CID 220085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 4. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 2-甲基-1,3-二氧戊环 97% | Sigma-Aldrich [sigmaaldrich.com]
